2-iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a condensation reaction between 2-aminothiophenol and an aldehyde. This reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid.
Sulfonylation: The methanesulfonyl group is introduced through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide moiety by reacting the sulfonylated benzothiazole with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The benzothiazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit enzymes and interact with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 2-iodo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
- 2-iodo-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
2-iodo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the methanesulfonyl group, which can enhance its solubility and reactivity. This functional group also contributes to the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and biological research.
Properties
Molecular Formula |
C15H11IN2O3S2 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
2-iodo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H11IN2O3S2/c1-23(20,21)9-6-7-12-13(8-9)22-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19) |
InChI Key |
NCSPZDFSMACVOW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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